![molecular formula C20H21F3N4O5 B2809323 [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol CAS No. 860610-88-4](/img/structure/B2809323.png)
[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol is a useful research compound. Its molecular formula is C20H21F3N4O5 and its molecular weight is 454.406. The purity is usually 95%.
BenchChem offers high-quality [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Oxidative Cyclization Catalysis : cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes have been identified as Lewis acids capable of catalyzing oxidative cyclization of alkenols by tert-butyl hydroperoxide, highlighting a potential application in organic synthesis and catalysis processes (Dönges et al., 2014).
Electrolytic Systems for Supporting Electrolyte Generation : A novel electrolytic system employing solid-supported bases for in situ generation of a supporting electrolyte from methanol as a solvent showcases the adaptability of such compounds in enhancing the efficiency of chemical reactions (Tajima & Fuchigami, 2005).
N-Alkylation and Transfer Hydrogenation : The use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, employing RuCl3.xH2O as a catalyst, demonstrates the compound's utility in methylation reactions and transfer hydrogenation of nitroarenes (Sarki et al., 2021).
Catalytic N-Alkylation : Demonstrating catalytic N-alkylation of amines with primary alcohols over halide clusters, this research indicates the versatility of piperidine derivatives in facilitating N-alkylation, a fundamental transformation in organic synthesis (Kamiguchi et al., 2007).
Crystal Structure and Material Science
Synthesis and Crystal Structure : The synthesis and crystal structure analysis of compounds like [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, which reveal details about their molecular geometry and intermolecular interactions, contribute to the understanding of molecular design and materials science (Girish et al., 2008).
Thermal and Optical Studies : Investigations on the thermal, optical, etching, and structural properties of specific piperidine derivatives provide insights into the material's stability and potential applications in various fields, including electronics and photonics (Karthik et al., 2021).
Chemical Synthesis and Reaction Mechanisms
Anodic Methoxylation : Solid-supported bases enable the anodic methoxylation of phenyl trifluoroethyl sulfide, showcasing the role of piperidine derivatives in facilitating electrochemical reactions and the potential for recycling catalysts (Tajima & Fuchigami, 2005).
Indirect Electrochemical Oxidation : The indirect electrochemical oxidation of piperidin-4-ones mediated by sodium halide-base systems offers a pathway to α-hydroxyketals and demonstrates the versatility of piperidine derivatives in electrochemical applications (Elinson et al., 2006).
Propiedades
IUPAC Name |
[1-[2-[[2,6-dinitro-4-(trifluoromethyl)anilino]methyl]phenyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O5/c21-20(22,23)15-9-17(26(29)30)19(18(10-15)27(31)32)24-11-14-3-1-2-4-16(14)25-7-5-13(12-28)6-8-25/h1-4,9-10,13,24,28H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPZQLHOBXTOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CNC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-{[2,6-Dinitro-4-(trifluoromethyl)anilino]methyl}phenyl)-4-piperidinyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2809240.png)
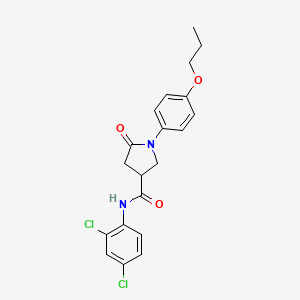


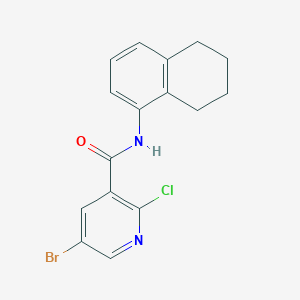

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2809252.png)
![N-(1-cyanocyclohexyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]propanamide](/img/structure/B2809253.png)
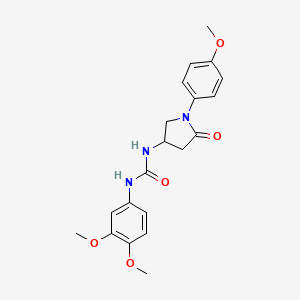
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate](/img/structure/B2809256.png)

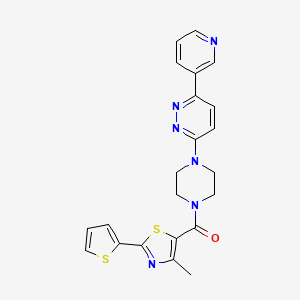
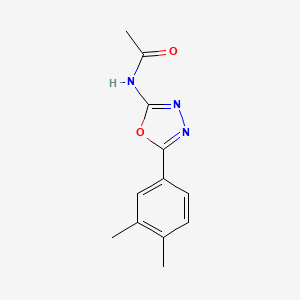
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2809262.png)